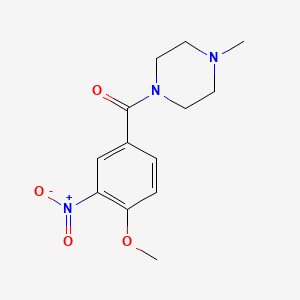

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Description

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a nitrophenyl-piperazine methanone derivative characterized by a 4-methylpiperazine moiety linked to a 4-methoxy-3-nitrophenyl group via a ketone bridge. This compound belongs to a class of bioactive molecules where structural variations in substituents significantly influence physicochemical and pharmacological properties.

Properties

IUPAC Name |

(4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)13(17)10-3-4-12(20-2)11(9-10)16(18)19/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBCMXBMRAVLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

Reduction: (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Neuropharmacological Research : The compound has been investigated for its potential to modulate neurotransmitter receptors, which may lead to therapeutic applications in treating mood disorders and anxiety. Its structural similarity to known psychoactive compounds suggests it could influence serotonin and dopamine pathways.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Structural modifications may enhance its anticancer properties.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against bacterial strains, indicating potential for development as antibacterial agents.

Materials Science

The unique electronic properties of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone make it suitable for applications in developing new materials with specific optical or electronic characteristics. Its ability to form stable complexes with metals also opens avenues for catalysis research.

Case Studies

- Neuropharmacological Studies : In vivo studies have demonstrated that compounds with similar piperazine structures exhibit anxiolytic effects in animal models. Further research is warranted to explore the neuropharmacological profile of this compound.

- Anticancer Research : A study assessed the cytotoxicity of related compounds on human cancer cell lines, revealing that structural modifications akin to those in this compound could enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The nitro and methoxy groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 12 : (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone

- Substituents : 3-Methoxy, 4-nitro on the phenyl ring.

- Key Data : Melting point (185–187°C), IR (1627 cm⁻¹ for C=O), $^{1}\text{H}$-NMR (δ 3.94 ppm for -OCH$_3$) .

Compound 13 : (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone

- Substituents : 3-Methoxymethoxy, 4-nitro.

- Key Data : Melting point (189–190°C), IR (1675 cm⁻¹ for C=O), $^{1}\text{H}$-NMR (δ 5.21 ppm for -OCH$_2$O-) .

- Comparison : The methoxymethoxy group introduces steric bulk and altered lipophilicity compared to the target compound’s methoxy group, possibly affecting membrane permeability.

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Substituents: 4-Amino (electron-donating).

- Comparison: The amino group increases nucleophilicity, contrasting with the nitro group’s electron-withdrawing nature. This substitution is critical for prodrug activation or receptor binding.

Piperazine Ring Modifications

[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone

- Substituents : 4-Fluorobenzyl on piperazine; 3-fluoro, 2-CF$_3$ on phenyl.

- Key Data : $^{1}\text{H}$-NMR confirms fluorinated substituents (δ 7.36–7.85 ppm) .

- Comparison : Fluorine atoms enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound.

(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

- Substituents : 3-Chloro, 4-methyl on phenyl; 4-nitro on piperazine.

- Key Data : Purity (98%), molecular formula (C${18}$H${18}$ClN$3$O$3$) .

- Comparison : Chlorine increases lipophilicity and may enhance cytotoxicity, while the nitro group on piperazine alters electronic distribution.

Positional Isomerism and Electronic Effects

Biological Activity

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a methoxy group, a nitro group, and a piperazine ring. This compound has been investigated for its biological activities, particularly its interactions with neurotransmitter receptors and its potential therapeutic applications.

Structure and Composition

The molecular structure of this compound can be described by the following chemical formula:

- Molecular Formula : C13H17N3O4

- IUPAC Name : (4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone

Synthesis

The synthesis typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base like triethylamine. The reaction conditions are generally mild, allowing for a high yield of the desired product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. The piperazine moiety is known for its role in modulating receptor activity, which can influence neurological functions. The presence of nitro and methoxy groups enhances the compound's binding affinity and specificity towards certain biological targets.

Pharmacological Applications

Research has indicated several promising applications for this compound:

- Antidepressant Activity : The compound has shown potential as a candidate for treating mood disorders by modulating serotonin and dopamine pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this compound is limited.

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that structural modifications similar to those in this compound could enhance anticancer properties. For instance, derivatives demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines .

Neuropharmacological Studies

In vivo studies have suggested that compounds with similar piperazine structures exhibit anxiolytic effects in animal models. These findings indicate that this compound might possess similar properties, warranting further investigation into its neuropharmacological profile .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Methoxy-3-nitrophenyl)(2-methylpiperidin-1-yl)methanone | Structure | Moderate antimicrobial activity |

| (4-Methoxyphenyl)(4-(4-nitrophenyl)piperazine) | Structure | Antidepressant effects observed |

| (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | Structure | Enhanced anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.